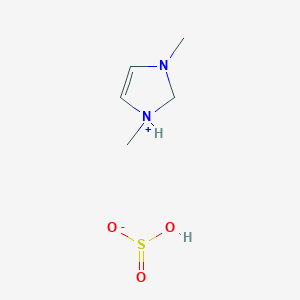
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite is a chemical compound with a unique structure that includes an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique properties make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite typically involves the reaction of 1,3-dimethylimidazole with hydrogen sulfite. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced technologies and equipment ensures the high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various imidazole derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite involves its interaction with specific molecular targets. The imidazole ring plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-imidazole: A closely related compound with similar structural features.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Another compound with an imidazole ring, used in different applications.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite stands out due to its unique combination of properties, including its reactivity and stability. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
919788-73-1 |
|---|---|
Formule moléculaire |
C5H12N2O3S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfite |
InChI |
InChI=1S/C5H10N2.H2O3S/c1-6-3-4-7(2)5-6;1-4(2)3/h3-4H,5H2,1-2H3;(H2,1,2,3) |
Clé InChI |
ZPRSWDISIWXHOT-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C=C1)C.OS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
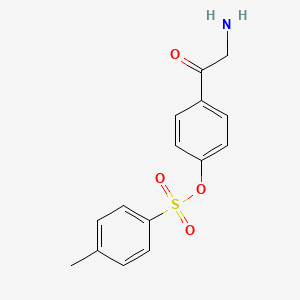

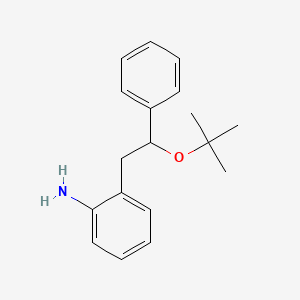
![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
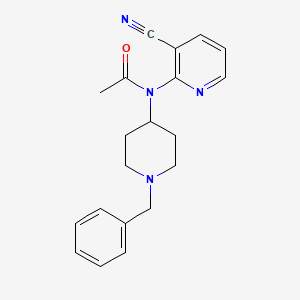
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
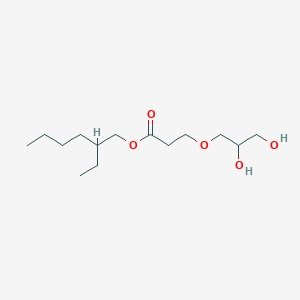
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

